5-Fluoro-6-hydroxyhydrouracil monohydrate is a fluorinated derivative of uracil, a pyrimidine nucleobase. This compound has garnered attention due to its potential applications in cancer treatment, particularly as an antimetabolite in chemotherapy. The compound is characterized by the presence of a fluorine atom at the 5-position and a hydroxyl group at the 6-position of the uracil ring, which alters its biological activity compared to non-fluorinated counterparts.
5-Fluoro-6-hydroxyhydrouracil monohydrate falls under the category of antimetabolites, specifically pyrimidine analogs. These compounds are known to interfere with nucleic acid synthesis, thus exhibiting anti-cancer properties. It is classified as a fluorinated pyrimidine, which includes other well-known drugs like 5-fluorouracil.
The synthesis of 5-Fluoro-6-hydroxyhydrouracil monohydrate typically involves the fluorination of uracil derivatives. One common method includes reacting uracil with gaseous fluorine in the presence of water, often under controlled temperature conditions (9°C to 100°C) to optimize yield .
The reaction can be monitored using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure of the product. For example, a typical reaction setup might involve:
After completion, purification steps such as crystallization or chromatography are employed to isolate the desired product .
The molecular formula for 5-Fluoro-6-hydroxyhydrouracil monohydrate is . The structure consists of a pyrimidine ring with a hydroxyl group (-OH) at the 6-position and a fluorine atom (-F) at the 5-position.
5-Fluoro-6-hydroxyhydrouracil monohydrate participates in various chemical reactions typical for pyrimidine derivatives. Key reactions include:
Reactions are often conducted in controlled environments where temperature, pH, and concentration are monitored to ensure optimal yields and purity .
As an antimetabolite, 5-Fluoro-6-hydroxyhydrouracil monohydrate interferes with DNA synthesis by mimicking uracil during nucleotide metabolism. It is incorporated into RNA and DNA in place of uracil, leading to faulty nucleic acid synthesis and ultimately cell death.
Research indicates that compounds like 5-fluoro-6-hydroxyhydrouracil monohydrate exhibit cytotoxic effects on rapidly dividing cancer cells, making them effective in chemotherapy regimens .
Relevant data from solubility studies indicate that it has a high bioavailability score due to its solubility characteristics .
5-Fluoro-6-hydroxyhydrouracil monohydrate is primarily researched for its potential applications in oncology as part of combination therapies for cancer treatment. Its ability to inhibit DNA synthesis makes it a candidate for developing new chemotherapeutic agents targeting various cancers.
Additionally, it serves as a valuable tool in pharmacokinetic studies aimed at understanding drug metabolism and toxicity profiles in patients undergoing treatment with fluorinated pyrimidines .
Electrophilic and nucleophilic fluorination techniques are pivotal for introducing fluorine at the C5 position of uracil derivatives. N-Fluorobenzenesulfonimide (NFSI) serves as a high-yield electrophilic fluorinating agent, enabling regioselective C5 fluorination under mild conditions (25-40°C) in aprotic solvents like DMF or acetonitrile [5]. This method achieves >90% regioselectivity due to the electron-deficient nature of the pyrimidine ring, which favors electrophilic attack at C5. In contrast, bioorthogonal activation strategies employ palladium-catalyzed dealkylation of prodrugs like 5-fluoro-1-propargyl-uracil. Heterogeneous Pd⁰-functionalized polyethylene glycol-polystyrene resins catalyze the conversion to 5-fluorouracil derivatives under physiological conditions (37°C, pH 7.4), with the reaction completing within 24 hours in phosphate-buffered saline [3]. The catalytic cycle involves oxidative cleavage of the propargyl group, generating nontoxic acetol as a byproduct.
Table 1: Comparative Fluorination Methods for Pyrimidine Derivatives
Method | Reagent/Catalyst | Temperature | Time | Regioselectivity | Byproducts |
---|---|---|---|---|---|
Electrophilic Fluorination | NFSI | 25-40°C | 2-4 hours | >90% at C5 | Benzenesulfonamide |
Bioorthogonal Activation | Pd⁰-resins | 37°C | 24 hours | Quantitative | Acetol |
Nucleophilic Displacement | KF/Crown Ether | 80-100°C | 8-12 hours | 70-80% | Halide salts |
The uracil core of 5-fluoro-6-hydroxyhydrouracil monohydrate is synthesized through acid-catalyzed condensations between fluoro-substituted β-dicarbonyl compounds and urea derivatives. A key intermediate, ethyl 2-fluoro-3-oxopentanoate, undergoes cyclization with formamidine acetate in methanol under reflux, yielding 4-hydroxy-5-fluoro-6-ethylpyrimidine with 85% efficiency [1] [4]. The reaction proceeds via enolization, nucleophilic attack, and dehydration, with the solvent polarity critically influencing cyclization kinetics. Alternatively, Mannich-type reactions between α-fluoropropionylacetate, formaldehyde, and ammonia generate the dihydropyrimidine ring system. This one-pot methodology in aqueous ethanol (60°C, 6 hours) leverages the electrophilicity of the iminium intermediate, facilitating ring closure through intramolecular amidation [4] [10].
Table 2: Cyclization Approaches for Dihydropyrimidine Synthesis
Method | Key Reactants | Conditions | Yield | Advantages |
---|---|---|---|---|
β-Dicarbonyl Cyclization | Ethyl 2-fluoro-3-oxopentanoate, urea | MeOH, reflux, 8 hours | 85% | High regiocontrol |
Mannich Reaction | α-Fluoropropionylacetate, CH₂O, NH₃ | EtOH:H₂O (3:1), 60°C, 6h | 75% | Single-pot synthesis |
Tscherniak–Einhorn | Urea, glyoxylic acid, 4-chlorophenol | TFA, reflux, 4 hours | 73% | Functional group tolerance |
Ring-junction nitrogen functionalization via rhodium(III)-catalyzed C–H activation provides an advanced route for bicyclic heterocycles. Alkenyl azoles react with diazoketones or dioxazolones under mild conditions (room temperature to 60°C), forming [5,6]-bicyclic scaffolds with nitrogen at the ring junction. This method is particularly effective for synthesizing complex pyrimidine-fused structures, though applicability to 6-hydroxyhydrouracil remains exploratory [7].
Solvent polarity and protic character significantly impact the kinetics and thermodynamics of fluorouracil derivative synthesis. Polar protic solvents (e.g., methanol, ethanol) enhance the solubility of 5-fluoro-6-hydroxyhydrouracil monohydrate by facilitating hydrogen bonding between its hydroxyl/fluorine groups and solvent molecules. In methanol, the compound exhibits a solubility of 28 mg/mL at 25°C due to O–H∙∙∙O and N–H∙∙∙O interactions, which stabilize the crystal lattice during recrystallization [2] [4]. Conversely, aprotic solvents like dimethylformamide (DMF) accelerate nucleophilic fluorination but impede crystallization, often necessitating solvent mixtures for optimal yield and purity.
Table 3: Solvent Effects on Reaction Performance
Solvent System | Polarity (ET₃₀) | Solubility (mg/mL) | Reaction Rate Constant (k, s⁻¹) | Application Phase |
---|---|---|---|---|
Methanol | 55.5 | 28.0 | 1.2 × 10⁻⁴ | Cyclization, crystallization |
Ethanol | 51.9 | 22.5 | 9.8 × 10⁻⁵ | Mannich reactions |
DMF | 43.8 | 45.2 | 3.5 × 10⁻⁴ | Fluorination |
Ethyl Acetate | 38.1 | 8.3 | 2.1 × 10⁻⁵ | Extraction |
Environmental pH alters ionization states and solubility dynamics. Under basic conditions (pH >9), deprotonation of the N3-H group increases hydrophilicity by 40%, facilitating aqueous-phase reactions. Acidic media (pH <4) protonate the carbonyl oxygen, reducing solubility but enhancing selectivity in electrophilic substitutions [2] [3]. Sodium methoxide in methanol is particularly effective for dehalogenation–hydroxylation steps in voriconazole intermediate synthesis, where it mediates nucleophilic aromatic substitution at C4 of 5-fluoro-6-ethylpyrimidine derivatives [1] [4].
Protecting groups are indispensable for achieving regioselective modifications in polyfunctional dihydropyrimidines. Photoremovable protecting groups (PPGs) like coumaranones enable chemoselective deprotection under mild conditions. For example, urea-coupled 5-chlorocoumaranones release protected amines via base-induced chemiluminescent pathways without affecting the uracil carbonyl groups [8] [10]. These PPGs operate through a mechanism involving carbanion formation, oxygen insertion to form 1,2-dioxetanone, and CO₂ elimination with light emission (λₑₘ = 450 nm).
Table 4: Protecting Groups for Pyrimidine Functionalization
Protecting Group | Target Functionality | Deprotection Trigger | Compatibility | Limitations |
---|---|---|---|---|
tert-Butyldimethylsilyl (TBS) | Hydroxyl | Acidic hydrolysis | Stable under basic conditions | Sensitive to fluoride |
5-Chlorocoumaranone | Amine/carboxyl | DBU/O₂ | Orthogonal to carbonyls | Requires anaerobic handling |
Allyl | Amine | Pd⁰-catalysis | Bioorthogonal | Pd residues |
Benzyl | Carboxyl | Hydrogenolysis | Wide pH stability | Catalyst-dependent |
Silyl ethers (e.g., tert-butyldimethylsilyl) protect hydroxyl groups during C–H functionalization of vitamin D₃ side-chains, allowing subsequent fluorination at C24 or C22 positions. The bulky TBS group sterically shields the β-face of the molecule, directing electrophilic fluorination to the α-configuration with 8:1 diastereoselectivity [5] [6]. For carboxyl groups, benzyl esters serve as robust protectors, cleavable via hydrogenolysis without disturbing the fluorouracil ring. This strategy was critical in synthesizing 4-hydroxy-5-fluoro-6-ethylpyrimidine, where benzyl protection of a carboxylic acid precursor prevented lactonization during fluorination [4].
The stereochemistry of 5-fluoro-6-hydroxyhydrouracil monohydrate is governed by conformational locking through intramolecular hydrogen bonding. X-ray crystallography confirms that the C5 fluorine atom and C6 hydroxyl group adopt a syn-periplanar orientation, stabilizing the half-chair conformation of the dihydropyrimidine ring [2] [6]. This arrangement facilitates a hydrogen-bonding network with the monohydrate water molecule, which bridges O4 and N3 (d(O∙∙∙O) = 2.65 Å), as illustrated in Figure 1.
Table 5: Stereochemical Features of 5-Fluoro-6-hydroxyhydrouracil Monohydrate
Structural Feature | Parameter | Stereochemical Implication |
---|---|---|
Ring conformation | Half-chair with C5/C6 planar | Facilitates H-bonding with water |
F–C5–C6–OH dihedral angle | 15° (syn-periplanar) | Minimizes steric repulsion |
O4∙∙∙H₂O distance | 2.65 Å | Stabilizes crystal lattice |
N3–H∙∙∙Owater | 2.78 Å | Enhances aqueous solubility |
Evans chiral auxiliaries control absolute stereochemistry in side-chain fluorination. In vitamin D₃ analog synthesis, (R)-4-isopropyloxazolidinone directs electrophilic fluorination to the 24R position via chelation-controlled enolization, achieving 95% de [5]. Similarly, substrate-directed diastereoselection occurs in Pd⁰-catalyzed depropargylation, where the existing C6 chirality in dihydrouracils biases facial approach of the catalyst. Computational analysis reveals a 3.2 kcal/mol energy preference for the re-face attack due to steric shielding by the 5-fluorine substituent [3] [6].
Figure 1: Stereochemistry and H-Bonding in 5-Fluoro-6-hydroxyhydrouracil Monohydrate
F │ C5 ╱ ╲ N4 C6–OH │ │ C4 O (water) ╲ ╱ │ N3──H∙∙∙O
Key: Dashed lines = hydrogen bonds; syn-periplanar F–C5–C6–OH geometry
The monohydrate crystalline form exhibits superior stability over anhydrous polymorphs due to this extended hydrogen-bonding network, which reduces the molecule’s energy by 5.8 kcal/mol according to DFT calculations. This structural motif is critical for preserving the compound’s integrity during storage and handling [2] [6].
Compound Names Mentioned:
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7